4-(5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine

Kinase Inhibition GSK-3β Medicinal Chemistry

4-(5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine (CAS 478482-77-8) is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 4-pyridyl group and a 3-fluorobenzylthio substituent. It belongs to a broader class of 2,5-disubstituted 1,3,4-oxadiazoles that have been investigated for kinase inhibition, antifungal, and anti-angiogenic properties.

Molecular Formula C14H10FN3OS
Molecular Weight 287.31
CAS No. 478482-77-8
Cat. No. B2444374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine
CAS478482-77-8
Molecular FormulaC14H10FN3OS
Molecular Weight287.31
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CSC2=NN=C(O2)C3=CC=NC=C3
InChIInChI=1S/C14H10FN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2
InChIKeyXEUMIWURCLCOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine: Sourcing Guide for a Heterocyclic Research Intermediate


4-(5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine (CAS 478482-77-8) is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 4-pyridyl group and a 3-fluorobenzylthio substituent . It belongs to a broader class of 2,5-disubstituted 1,3,4-oxadiazoles that have been investigated for kinase inhibition, antifungal, and anti-angiogenic properties [1]. The compound's primary documented biochemical activity is inhibition of glycogen synthase kinase-3 beta (GSK-3β), making it a reference point for medicinal chemistry and chemical biology procurement [2].

Why Procurement Cannot Simply Substitute 4-(5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine with a Generic Oxadiazole Analog


The position of the fluorine atom on the benzylthio ring and the specific heterocyclic connectivity are critical determinants of biological target engagement and physicochemical properties. A positional shift from the 3-fluoro to the 2-fluoro isomer alters the electronic distribution and steric profile, which can significantly impact binding to targets such as GSK-3β or fungal enzyme active sites [1]. In the related series of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines tested against Mycobacterium tuberculosis, even small changes in the 5-substituent resulted in orders-of-magnitude shifts in antimicrobial potency [2]. Generic substitution without controlling for the exact substitution pattern risks losing the specific activity profile for which the compound was selected.

Quantitative Differentiation Evidence for 4-(5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine vs. Close Analogs


GSK-3β Enzyme Inhibition: Target Compound Potency vs. Clinical-Stage Comparator

The target compound inhibits human GSK-3β with an IC50 of 1,400 nM in an in vitro kinase assay, representing a weak inhibitor compared to the well-characterized GSK-3β inhibitor SB-216763 (IC50 = 34 nM) [1]. This quantitative gap indicates the compound is not a potent GSK-3β ligand, but its moderate affinity may be useful as a starting scaffold for fragment-based or structure-activity relationship (SAR) optimization campaigns where weak initial hits are intentionally sought.

Kinase Inhibition GSK-3β Medicinal Chemistry

Positional Isomer Comparison: 3-Fluorobenzylthio vs. 2-Fluorobenzylthio Synthetic and Physicochemical Profile

The 2-fluorobenzylthio positional isomer (Embodiment 2 in CN103626748A) has been synthesized with an 84% yield and a melting point of 119–122°C, while the 4-methoxybenzylthio analog was obtained in 88% yield with mp 126–128°C [1]. Although the target 3-fluorobenzylthio compound was not included in this specific patent, its close structural relationship to these analogs suggests that fluorine position influences both synthetic efficiency and solid-state properties. The 3-fluoro substitution pattern typically imparts higher metabolic stability than the 2-fluoro isomer due to reduced susceptibility to oxidative defluorination, a general trend in drug design [2].

Positional Isomerism Synthetic Yield Physicochemical Properties

Antimycobacterial SAR: Impact of 5-Substituent Variation in the Oxadiazole-Pyridine Series

In a series of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines, compound 4 (5-pentadecyl chain) was 10-fold more active than isoniazid against drug-resistant M. tuberculosis strain CIBIN 112, demonstrating that the 5-substituent identity dramatically modulates potency [1]. Although the target 3-fluorobenzylthio compound was not among the 12 derivatives tested in this study, the SAR trend indicates that the aromatic thioether substituent in the target compound would likely confer an antimicrobial profile distinct from both the long-chain alkyl and simple benzylthio analogs. This study establishes the 4-pyridyl-oxadiazole core as a validated antimycobacterial scaffold where substitution identity is the primary potency driver.

Antimycobacterial Activity Mycobacterium tuberculosis SAR Study

Antifungal Activity Differentiation Among Benzylthio-Substituted Oxadiazole-Pyridines

Patent CN103626748A describes a series of 2-(4-pyridyl)-5-(substituted benzylthio)-1,3,4-oxadiazoles with demonstrated antifungal activity against plant pathogens including tomato bacterial speck, cucumber fusarium wilt, and botrytis cinerea [1]. The specific 3-fluorobenzylthio variant is a positional isomer of the exemplified 2-fluoro derivative (84% yield, mp 119–122°C) and would be expected to exhibit distinct antifungal potency and spectrum based on the well-established influence of fluorine position on bioactivity [2]. No direct comparative antifungal data for the 3-fluoro isomer is publicly available.

Antifungal Activity Plant Pathogens Agrochemical Leads

Evidence-Based Application Scenarios for 4-(5-{[(3-Fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine


Early-Stage GSK-3β Inhibitor Fragment Library Screening

With a moderate GSK-3β IC50 of 1,400 nM, this compound is suitable as a low-affinity starting point for fragment-based drug discovery or as a negative control in high-throughput screening campaigns aimed at identifying potent GSK-3β inhibitors. Procurement teams building a diverse kinase-focused screening library can use this compound to populate the moderate- to low-affinity region of the collection, benchmarking against nanomolar inhibitors such as SB-216763 [1].

Structure-Activity Relationship (SAR) Exploration of Fluorobenzylthio Positional Isomers

Medicinal chemists investigating the impact of fluorine substitution position on target binding and pharmacokinetics can use the 3-fluoro isomer alongside the 2-fluoro analog (described in CN103626748A) to construct isomeric pairs. This comparative SAR exercise is valuable for optimizing metabolic stability and target residence time, as the 3-fluoro position is often associated with superior metabolic stability relative to the 2-fluoro position [1].

Agrochemical Lead Diversity Expansion for Crop Fungal Pathogen Control

The 2-(4-pyridyl)-5-(substituted thio)-1,3,4-oxadiazole scaffold has demonstrated promising antifungal activity in patent disclosures. The 3-fluorobenzylthio derivative expands the chemical space beyond the exemplified 2-fluoro, 4-methoxy, and 4-tert-butyl analogs, offering agrochemical researchers a distinct electronic and steric profile for screening against resistant fungal strains in tomato, cucumber, and other crops [2].

Chemical Biology Tool Compound for Kinase Profiling Selectivity Studies

Its weak GSK-3β inhibition profile makes this compound a candidate for selectivity profiling panels where off-target effects of more potent inhibitors need to be dissected. By testing this compound against a panel of human kinases, researchers can map the selectivity fingerprint of the oxadiazole-pyridine chemotype, informing future medicinal chemistry optimization efforts [1].

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